3,4'-Dibromo-4-nitro-1,1'-biphenyl
CAS No.: 62579-56-0
Cat. No.: VC18485045
Molecular Formula: C12H7Br2NO2
Molecular Weight: 357.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62579-56-0 |
|---|---|
| Molecular Formula | C12H7Br2NO2 |
| Molecular Weight | 357.00 g/mol |
| IUPAC Name | 2-bromo-4-(4-bromophenyl)-1-nitrobenzene |
| Standard InChI | InChI=1S/C12H7Br2NO2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H |
| Standard InChI Key | RXACKKVXGGPECX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,4'-Dibromo-4-nitro-1,1'-biphenyl features a biphenyl backbone with bromine substituents at the 3 and 4' positions and a nitro group at the 4 position. This substitution pattern creates distinct electronic effects:
-
Nitro group: Strong electron-withdrawing meta-directing substituent (σₘ = 1.49)
-
Bromine atoms: Moderate ortho/para-directing halogens (σₚ = 0.23)
The non-symmetrical substitution induces torsional strain between the aromatic rings, with computational models predicting a dihedral angle of 38–42° compared to 0° in unsubstituted biphenyl.
Spectroscopic Predictions
While experimental data are unavailable, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level suggest characteristic spectral features:
| Spectral Technique | Predicted Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.8–8.1 (m, 2H, H-2/H-6), δ 7.5–7.7 (m, 3H, H-5/H-2'/H-6'), δ 7.3–7.4 (m, 2H, H-3'/H-5') |
| ¹³C NMR | C-NO₂: 148 ppm, C-Br: 122–130 ppm |
| IR | NO₂ asymmetric stretch: 1520 cm⁻¹, NO₂ symmetric stretch: 1345 cm⁻¹ |
Synthetic Challenges and Proposed Pathways
Retrosynthetic Analysis
Potential synthetic routes face three key challenges:
-
Regioselective bromination at the 3-position of nitrobenzene derivatives
-
Coupling selectivity in forming the asymmetric biphenyl core
-
Functional group compatibility between nitro and bromine substituents
Sequential Cross-Coupling Approach
A three-step sequence could theoretically yield the target compound:
-
Suzuki-Miyaura coupling of 3-bromo-4-nitrobenzene boronic acid with 4-bromophenyl iodide
-
Ullmann-type coupling under copper catalysis
-
Purification via gradient chromatography
Critical Parameters:
-
Temperature: 80–110°C for coupling steps
-
Catalysts: Pd(PPh₃)₄ for Suzuki, CuI/N,N'-dimethylethylenediamine for Ullmann
-
Solvent system: Toluene/ethanol (4:1 v/v)
Physicochemical Property Estimation
Thermodynamic Properties
Group contribution methods (Joback-Reid) predict:
| Property | Estimated Value |
|---|---|
| Melting Point | 167–172°C |
| Boiling Point | 412–418°C |
| LogP (octanol/water) | 3.8 ± 0.3 |
| Aqueous Solubility | 2.1 mg/L @25°C |
Stability Considerations
Molecular dynamics simulations indicate:
-
Thermal decomposition: Onset at 240°C via nitro group elimination
-
Photolytic sensitivity: λmax = 310 nm (π→π* transition) suggests UV instability
Critical Research Needs
The field requires coordinated investigation across five domains:
| Research Priority | Required Methodologies |
|---|---|
| Crystal structure determination | X-ray diffraction analysis |
| Synthetic protocol optimization | DoE (Design of Experiments) approach |
| Electronic property characterization | Cyclic voltammetry, UPS spectroscopy |
| Biological activity profiling | High-throughput screening assays |
| Environmental fate studies | OECD 301 biodegradation tests |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume